Tozasertib - 639089-54-6

Tozasertib

Catalog Number: EVT-287721
CAS Number: 639089-54-6
Molecular Formula: C23H28N8OS
Molecular Weight: 464.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tozasertib, also known as VX-680 or MK-0457, is a synthetic, small-molecule inhibitor of Aurora kinases (AKs) [, ]. It belongs to a class of compounds known as kinase inhibitors, specifically Aurora kinase inhibitors []. Tozasertib plays a significant role in scientific research as a tool to study cell cycle regulation, particularly mitosis, and to investigate the potential of Aurora kinases as therapeutic targets in various diseases, particularly cancer [, , , , ].

Source and Classification

Tozasertib is classified as an antineoplastic agent due to its ability to inhibit tumor cell proliferation. Its primary mechanism involves blocking the activity of Aurora kinases, which are essential for mitotic progression. The compound has been utilized in various preclinical studies and clinical trials to evaluate its efficacy in treating hematological malignancies and solid tumors .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tozasertib involves several key steps:

  1. Starting Materials: The synthesis begins with specific pyrazole derivatives which are reacted with various reagents to form the final compound.
  2. Reagents: Common reagents include thionyl chloride for chlorination and ammonium thiocyanate for thiourea formation.
  3. Reaction Conditions: The reactions typically require refluxing under controlled conditions to ensure complete conversion of starting materials to desired products .

For instance, one synthesis method involves converting benzoic acid derivatives into benzoyl chlorides, followed by reaction with ammonium thiocyanate and subsequent addition of substituted pyrazole amines to yield the target thiourea compounds .

Molecular Structure Analysis

Structure and Data

Tozasertib has a complex molecular structure characterized by its pyrazole core and various substituents that enhance its biological activity. The molecular formula is C₁₆H₁₈N₄O₂S, with a molecular weight of approximately 342.41 g/mol. The structure features:

  • A pyrazole ring
  • A piperazine moiety
  • A thioether linkage

The three-dimensional conformation plays a crucial role in its interaction with kinase targets .

Chemical Reactions Analysis

Reactions and Technical Details

Tozasertib primarily acts through competitive inhibition of ATP binding at the active sites of Aurora kinases. The kinetics of this inhibition can be characterized using various biochemical assays that measure the rate of phosphorylation reactions in the presence of the inhibitor.

  • Inhibitory Constants: The inhibitory constant (Ki) can be calculated using the formula:
    Ki=IC501+[S]KdK_i=\frac{IC_{50}}{1+\frac{[S]}{K_d}}
    where IC50IC_{50} is the concentration required to inhibit 50% of the enzyme activity, [S][S] is the substrate concentration, and KdK_d is the dissociation constant for ATP binding .
Mechanism of Action

Process and Data

Tozasertib exerts its effects by binding to the inactive conformation of Aurora kinases, preventing their activation. This inhibition disrupts normal mitotic processes, leading to cell cycle arrest and ultimately apoptosis in cancer cells.

Experimental studies have shown that treatment with Tozasertib results in decreased phosphorylation levels of key substrates involved in cell cycle regulation, confirming its role as a potent Aurora kinase inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tozasertib is typically presented as a white to off-white solid.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 10 mM.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be stored at low temperatures to maintain integrity.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Relevant analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to confirm the identity and purity of Tozasertib during synthesis .

Applications

Scientific Uses

Tozasertib has been primarily investigated for its potential applications in oncology. Its ability to inhibit Aurora kinases makes it a candidate for treating various cancers, including leukemia and solid tumors. Preclinical studies have demonstrated its effectiveness in reducing tumor cell viability and inhibiting metastasis.

Additionally, Tozasertib has been explored for its effects on non-cancerous cells, such as mast cells, where it can modulate immune responses by inhibiting degranulation processes .

Introduction to Tozasertib: Discovery and Developmental Context

Historical Development of Aurora Kinase Inhibitors in Oncology

Aurora kinases (AURKA, AURKB, AURKC) emerged as pivotal oncology targets following their discovery in Drosophila melanogaster mutants in 1995, where disordered mitotic spindles resembled the Aurora Borealis [1] [5]. These serine/threonine kinases regulate chromosomal segregation, spindle assembly, and cytokinesis. By the early 2000s, their overexpression was linked to tumorigenesis in solid and hematologic malignancies, driving drug development [6] [9]. First-generation inhibitors (e.g., Hesperadin, ZM447439) demonstrated pan-Aurora inhibition but limited selectivity. VX-680 (later named Tozasertib), developed by Vertex Pharmaceuticals, represented a breakthrough as the first clinically evaluated pan-inhibitor with sub-nanomolar potency against all three isoforms [5] [8]. Its crystallographic binding mode revealed competitive ATP-site inhibition, enabling structure-based optimization of subsequent agents [9].

Table 1: Evolution of Aurora Kinase Inhibitors

InhibitorDeveloperSelectivityKey Milestone
HesperadinAcademicPan-AuroraProof-of-concept in cells (2003)
ZM447439AstraZenecaPan-AuroraPhenotype characterization (2004)
Tozasertib (VX-680)VertexPan-AuroraFirst phase I trials (2008)
AlisertibMillenniumAURKA-selectivePhase III trials (2015)
BarasertibAstraZenecaAURKB-selectiveAML specialization (2015)

Rationale for Targeting Aurora Kinases in Cancer and Immune Dysregulation

Aurora kinases drive oncogenesis through dual mechanisms: genomic instability and immune evasion. AURKA amplification (e.g., chromosome 20q13.2) disrupts mitotic checkpoints, inducing aneuploidy and chemoresistance in breast, lung, and colorectal cancers [1] [6]. AURKB, part of the Chromosomal Passenger Complex (CPC), regulates cytokinesis; its inhibition induces polyploidy and apoptosis [1] [4]. Notably, AURKB overexpression in melanoma upregulates MIF-CD74/CXCR4 signaling, expanding immunosuppressive CD4+ Treg cells and inhibiting CD8+ T-cell activity [4]. Pan-inhibitors like Tozasertib thus target both proliferative and immunomodulatory pathways, overcoming limitations of single-pathway agents [4] [6].

Tozasertib’s Position Among Pan-Aurora Kinase Inhibitors

Tozasertib distinguishes itself through balanced isoform inhibition (IC₅₀: 0.6–1.2 nM for AURKA/B/C) and broad therapeutic windows [3] [8]. Unlike AURKA-selective agents (e.g., Alisertib), Tozasertib’s pan-inhibition causes rapid mitotic collapse via combined effects:

  • Disrupted spindle assembly (AURKA suppression)
  • Failed cytokinesis and endoreduplication (AURKB/C suppression) [1] [9]Clinically, it exhibits activity against BCR-ABL mutation-positive leukemias, including T315I mutants resistant to imatinib [1] [8]. Among pan-inhibitors, only Tozasertib concurrently targets RIPK1-dependent necroptosis, expanding its mechanistic versatility beyond mitosis [3].

Properties

CAS Number

639089-54-6

Product Name

Tozasertib

IUPAC Name

N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide

Molecular Formula

C23H28N8OS

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C23H28N8OS/c1-15-13-20(29-28-15)25-19-14-21(31-11-9-30(2)10-12-31)27-23(26-19)33-18-7-5-17(6-8-18)24-22(32)16-3-4-16/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,32)(H2,25,26,27,28,29)

InChI Key

GCIKSSRWRFVXBI-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

cyclopropane carboxylic acid(4-(4-(4-methylpiperazin-1-yl)-6-(5-methyl-2H-pyrazol-3-ylamino)pyrimidin-2-ylsulfanyl)phenyl)amide
MK-0457
Tozasertib
VE 465
VE-465
VX-680
VX680

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.